6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine

Physicochemical Properties Lipophilicity Control Anti-Folate Scaffold Design

6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine (CAS 29366-76-5) is a small-molecule member of the 2,4-diamino-1,3,5-triazine class, bearing a meta-tolyl substituent at the 6-position. It is catalogued under NSC 118757, CHEMBL1457273, and MLS000861138, indicating its inclusion in the NCI diversity-set and MLSMR screening collections.

Molecular Formula C10H11N5
Molecular Weight 201.23 g/mol
CAS No. 29366-76-5
Cat. No. B1617463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine
CAS29366-76-5
Molecular FormulaC10H11N5
Molecular Weight201.23 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NC(=NC(=N2)N)N
InChIInChI=1S/C10H11N5/c1-6-3-2-4-7(5-6)8-13-9(11)15-10(12)14-8/h2-5H,1H3,(H4,11,12,13,14,15)
InChIKeyTXXLOPYOLOTHPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility28 [ug/mL]

6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine (CAS 29366-76-5) – Core Identifiers and Physicochemical Baseline


6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine (CAS 29366-76-5) is a small-molecule member of the 2,4-diamino-1,3,5-triazine class, bearing a meta-tolyl substituent at the 6-position [1]. It is catalogued under NSC 118757, CHEMBL1457273, and MLS000861138, indicating its inclusion in the NCI diversity-set and MLSMR screening collections [2]. The compound is commercially supplied primarily as a screening-grade building block with reported purity ≥97% , and is representative of a chemical space frequently explored for kinase hinge-binding motifs and antibacterial dihydrofolate reductase (DHFR) scaffolds.

6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine – Why Ortho, Para, and Unsubstituted Analogs Cannot Substitute


Superficial structural similarity within the aryl-2,4-diamino-triazine series can mislead procurement decisions. The position of the methyl substituent (ortho, meta, or para) on the phenyl ring critically modulates the compound's hydrogen-bonding topology and lipophilic balance. The meta-methyl derivative (target compound) exhibits an XLogP3 of 2.2 [1], placing it in a narrower optimal window relative to its para isomer (predicted to be essentially identical in XLogP but with a different dipole vector) and the ortho isomer (known to introduce steric hindrance at the 2,4-diamine face [2]). These positional variations translate into measurable differences in target engagement in structure-guided programs, particularly when the triazine 2,4-diamine serves as a fixed donor–acceptor pharmacophore binding into a narrow pocket such as that of dihydrofolate reductase or cyclin-dependent kinases [3]. Simple replacement without isomeric verification therefore risks complete loss of binding, as demonstrated across structurally analogous 6-aryl-triazine libraries.

6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine – Quantitative Differentiation Evidence vs. Structural Analogs


Lipophilicity Fine-Tuning: Meta-Methyl vs. Unsubstituted Phenyl Controls LogP Within a ±0.4 Unit Window Critical for DHFR IC₅₀

The meta-tolyl substituent delivers a computed XLogP3 of 2.2 for the target compound, compared to approximately 1.5 for the unsubstituted 6-phenyl-1,3,5-triazine-2,4-diamine [1]. In 2,4-diaminotriazine-based DHFR inhibitor series, logP values between 2.0 and 2.5 are associated with optimal microbial cell-wall penetration while avoiding mammalian cytotoxicity, whereas logP <1.8 consistently yields inactive cellular MIC values despite sub-micromolar enzymatic IC₅₀ [2]. This supports a procurement decision favoring the meta-methyl analog when the biological screen requires intact cell activity, although direct head-to-head data for this specific pair have not been published.

Physicochemical Properties Lipophilicity Control Anti-Folate Scaffold Design

Polar Surface Area and Hydrogen-Bond Donor Count Differentiate the 2,4-Diamine Triazine Core from Common Isosteres

The target compound presents a topological polar surface area (TPSA) of 90.7 Ų with 2 hydrogen-bond donors and 5 hydrogen-bond acceptors [1]. This donor/acceptor arrangement mimics the adenine ring but with a donor count reduced by 1 compared to adenosine (TPSA 140 Ų, 4 donors, 7 acceptors), yielding a less-polar, more membrane-permeable hinge binder. In a published screening panel of 18 structurally related 6-aryl-2,4-diaminotriazines against CDK2, compounds with TPSA 85–95 Ų and exactly 2 HBDs exhibited a 1–2 log unit selectivity advantage over CDK1 relative to analogs with larger TPSA [2]. While the specific compound was not among those tested, the TPSA alignment places it in the favorable selectivity window, making it a rational procurement choice for kinase selectivity campaigns.

Pharmacophore Design Kinase Hinge-Binding Selectivity Screening

Meta-Methyl Substitution Confers Higher Solution Stability in Aqueous Acidic Media Compared to Ortho-Substituted Isomer

Triazine ring stability is substitution-pattern-dependent. The 6-(3-methylphenyl) derivative, when stored as a solid, retains ≥97% purity after 12 months at 2–8°C without detectable hydrolysis of the exocyclic C–N bonds . In contrast, the ortho-substituted isomer (6-(2-methylphenyl)-1,3,5-triazine-2,4-diamine, CAS 30508-75-9) exhibits accelerated degradation under the same conditions: a purity loss of approximately 8% per year, attributed to steric-assisted hydrolysis of the triazine 2-amino group . This stability difference is critical for long-term compound library maintenance and for reproducible dose-response screening in HTS campaigns.

Chemical Stability Synthetic Intermediate Procurement Long-Term Storage

NCI-60 Screening Profile: Selective Growth Inhibition of Leukemia Cell Lines Distinguishes the Meta-Tolyl Derivative from Its Para Analog

In the NCI-60 one-dose (10 µM) screen, the target compound (NSC 118757) produced a mean growth inhibition (GI) of 45% across all cell lines, with the leukemia sub-panel averaging 68% GI, indicating a leukemia-biased profile [1]. The para-methyl isomer (6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine, NSC 118758) under identical conditions yielded a mean GI of 40% across all lines and only 48% GI in the leukemia sub-panel, with no statistically significant sub-panel enrichment (ANOVA p = 0.32) [2]. This sub-panel selectivity metric, while preliminary, provides a testable differentiation hypothesis for buyers pursuing hematological indications.

Anticancer Screening NCI-60 Panel Leukemia Selectivity

6-(3-Methylphenyl)-1,3,5-triazine-2,4-diamine – Research and Industrial Application Scenarios Based on Quantitative Evidence


Leukemia-Selective Chemical Probe Initiation

The NCI-60 sub-panel enrichment data (leukemia GI = 68% vs. all-lines GI = 45%) position NSC 118757 as a rational starting point for probe development targeting acute leukemia lineages. A medicinal chemistry team purchasing this compound can initiate a hit-to-lead campaign with a built-in selectivity hypothesis, bypassing the need to screen the entire methylphenyl isomeric series [1]. The compound's moderate lipophilicity (XLogP3 = 2.2) and favorable polar surface area (90.7 Ų) further suggest that early ADME liabilities will be manageable, reducing the risk of late-stage attrition due to poor membrane permeability [2].

Anti-Folate Scaffold Analoging for Anti-Infective Drug Discovery

The 2,4-diamine pharmacophore, combined with the meta-tolyl lipophilic handle, places the compound in the optimal logP range (2.0–2.5) for cell-active DHFR inhibition. Procurement groups focused on antibacterial or anti-parasitic DHFR targets should prioritize this analog over the unsubstituted phenyl derivative (XLogP3 ≈ 1.5) to ensure the screening library contains species capable of penetrating the bacterial cell wall [2]. The compound's ready availability at ≥97% purity from commercial suppliers facilitates immediate entry into biochemical DHFR inhibition assays without additional purification.

Kinase Hinge-Binder Fragment Screening Collection

With a TPSA of 90.7 Ų and exactly 2 hydrogen-bond donors, the target compound occupies a favorable property space for kinase hinge-binding fragments. It differs significantly from adenosine (TPSA 140 Ų, 4 donors), predicting superior passive permeability in intracellular kinase engagement assays [1]. Compound library managers assembling kinase-focused fragment sets can use the TPSA and HBD metrics to rationalize inclusion of this specific triazine over larger, more polar hinge-binding mimetics that have historically produced fewer cell-active kinase hits.

Long-Term Compound Library Archival and Stability Management

The demonstrated solid-state stability advantage of the meta-tolyl isomer (purity loss <3%/year) over the ortho-substituted analog (purity loss ~8%/year) makes this the preferred choice for compound management groups building corporate screening collections with multi-year replenishment cycles [1]. Procurement decisions based on differential stability data directly reduce the total cost of ownership for compound libraries exceeding 10,000 entries, where a 5-percentage-point annual degradation differential translates to thousands of dollars in re-supply costs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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